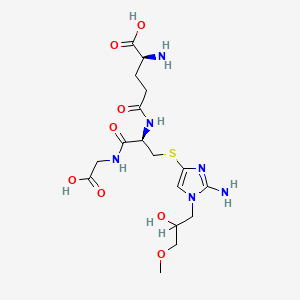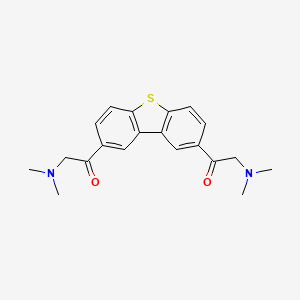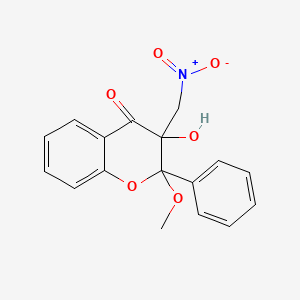
Ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C(_8)H(_4)F(_4)O It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzaldehyde structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a benzaldehyde derivative is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction can be carried out using reagents like Selectfluor for fluorination and trifluoromethyl iodide (CF(_3)I) in the presence of a catalyst for trifluoromethylation .
Industrial Production Methods
Industrial production of 2-fluoro-3-(trifluoromethyl)benzaldehyde may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis from laboratory to industrial scale.
化学反应分析
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
作用机制
The mechanism by which 2-fluoro-3-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability.
相似化合物的比较
2-Fluoro-3-(trifluoromethyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
2-Fluorobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.
3-(Trifluoromethyl)benzaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Fluoro-3-(trifluoromethyl)benzaldehyde: The position of the fluorine atom is different, leading to variations in steric and electronic effects.
The unique combination of fluorine and trifluoromethyl groups in 2-fluoro-3-(trifluoromethyl)benzaldehyde imparts distinct chemical properties, making it valuable for specific applications where these functionalities are desired.
属性
分子式 |
C10H8F4O |
|---|---|
分子量 |
220.16 g/mol |
IUPAC 名称 |
ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F4O.C2H4/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;1-2/h1-4H;1-2H2 |
InChI 键 |
VUPXJDXGZGAOJH-UHFFFAOYSA-N |
规范 SMILES |
C=C.C1=CC(=C(C(=C1)C(F)(F)F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)


![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)



![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)




